5-Bromo-4-methyl-N-phenylthiazol-2-amine
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Overview
Description
5-Bromo-4-methyl-N-phenylthiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a phenylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-N-phenylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylthiazol-2-amine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-N-phenylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Major Products
Substitution: Formation of various substituted thiazoles
Oxidation: Formation of 5-bromo-4-formyl-N-phenylthiazol-2-amine or 5-bromo-4-carboxy-N-phenylthiazol-2-amine
Reduction: Formation of this compound derivatives with reduced functional groups
Scientific Research Applications
5-Bromo-4-methyl-N-phenylthiazol-2-amine has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: Used in studies to understand enzyme inhibition and protein interactions.
Materials Science: Explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs).
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-N-phenylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The bromine atom and phenylamine group enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-thiazol-2-amine
- 2,4-Disubstituted thiazoles
Uniqueness
5-Bromo-4-methyl-N-phenylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the phenylamine group at the 2-position enhances its reactivity and potential for diverse applications compared to other thiazole derivatives.
Properties
Molecular Formula |
C10H9BrN2S |
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Molecular Weight |
269.16 g/mol |
IUPAC Name |
5-bromo-4-methyl-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-7-9(11)14-10(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
InChI Key |
YLGZQVQFJAWPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
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